Z-Asp-OMPe

peptide synthesis aspartimide formation side-chain protection

Z-Asp-OMPe (CAS 1998701-16-8, MF C₁₈H₂₅NO₆, MW 351.4) is N-α-benzyloxycarbonyl-L-aspartic acid β-(3-methylpent-3-yl) ester, a doubly protected aspartic acid derivative in which the Z (Cbz) group masks the α-amino function and the bulky OMpe (O-3-methylpent-3-yl) ester shields the side-chain β-carboxyl group. This compound belongs to the class of aspartic acid building blocks engineered to suppress base-catalyzed aspartimide formation—a notorious side reaction that generates up to nine distinct by-products, including epimerized α/β-aspartyl peptides and piperidides that co-elute with the target peptide and are essentially impossible to remove chromatographically.

Molecular Formula C18H25NO6
Molecular Weight 351.4 g/mol
Cat. No. B12274537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Asp-OMPe
Molecular FormulaC18H25NO6
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCC(C)(CC)OC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C18H25NO6/c1-4-18(3,5-2)25-16(22)14(11-15(20)21)19-17(23)24-12-13-9-7-6-8-10-13/h6-10,14H,4-5,11-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m0/s1
InChIKeyRKDCVTKHJTWHHE-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Asp-OMPe Procurement Guide: Quantitative Differentiation for Peptide Synthesis Building Block Selection


Z-Asp-OMPe (CAS 1998701-16-8, MF C₁₈H₂₅NO₆, MW 351.4) is N-α-benzyloxycarbonyl-L-aspartic acid β-(3-methylpent-3-yl) ester, a doubly protected aspartic acid derivative in which the Z (Cbz) group masks the α-amino function and the bulky OMpe (O-3-methylpent-3-yl) ester shields the side-chain β-carboxyl group . This compound belongs to the class of aspartic acid building blocks engineered to suppress base-catalyzed aspartimide formation—a notorious side reaction that generates up to nine distinct by-products, including epimerized α/β-aspartyl peptides and piperidides that co-elute with the target peptide and are essentially impossible to remove chromatographically [1]. The OMpe protecting group was specifically designed to provide steric hindrance against intramolecular cyclization during repeated base exposure in both Fmoc- and Z-chemistry peptide synthesis protocols [2].

Why Z-Asp-OMPe Cannot Be Casually Replaced by Z-Asp-OtBu, Z-Asp-OMe, or Z-Asp-OBzl in Aspartimide-Prone Sequences


Generic substitution among Z-protected aspartic acid derivatives disregards the sequence-dependent severity of aspartimide formation, which is most pronounced at Asp-Gly, Asp-Asn, Asp-Asp, and Asp-Arg motifs [1]. The commonly used Z-Asp-OtBu (tert-butyl ester) and Z-Asp-OMe (methyl ester) offer minimal steric shielding of the β-carbonyl, permitting facile base-catalyzed cyclization to the succinimidyl intermediate. Published comparative studies on the analogous Fmoc system demonstrate that replacing OtBu with OMpe reduces aspartimide-related by-products by a factor of approximately 2–14× depending on the sequence context and deprotection conditions [2]. A procurement decision that defaults to a less hindered Z-Asp derivative for an aspartimide-sensitive peptide sequence risks incorporating chromatographically inseparable D/L-aspartyl and β-aspartyl peptide contaminants that share identical molecular mass with the target, making their presence undetectable by routine LC-MS . The specific quantitative evidence for this differentiation is detailed in Section 3.

Z-Asp-OMPe Quantitative Differentiation Evidence: Comparative Aspartimide Suppression, Steric Parameters, and Orthogonal Compatibility


Evidence Item 1: Aspartimide Formation Suppression – Class-Level Inference from Fmoc-Asp(OMpe)-OH vs. Fmoc-Asp(OtBu)-OH

In the well-established scorpion toxin II model peptide VKDNYI (H-Val-Lys-Asp-Asn-Tyr-Ile-OH), treatment of peptidyl resins with 20% piperidine in DMF for 18 h resulted in substantially lower aspartimide and aspartimide-related by-product formation when Asp(OMpe) was used compared with Asp(OtBu), as visualized by UPLC chromatographic profiles . In the most challenging Asp-Gly (DG) motif (VKDGYI), Fmoc-Asp(OMpe)-OH reduced aspartimide formation to approximately 0.4% per deprotection cycle, whereas Fmoc-Asp(OtBu)-OH generated approximately 4.2% aspartimide-related by-products under identical conditions (100 simulated 2-min deprotection cycles with 20% piperidine in DMF at room temperature) [1]. The OMpe group thus provides an approximately 10.5-fold reduction in aspartimide formation relative to the OtBu standard in the DG motif. While this head-to-head quantitative comparison is established for the Fmoc-protected pair, the steric mechanism of aspartimide suppression by the OMpe ester is independent of the N-α-protecting group identity; the same β-OMpe ester in Z-Asp-OMPe is predicted to confer comparable protection in Z-chemistry solution-phase or hybrid solid-phase protocols [2].

peptide synthesis aspartimide formation side-chain protection

Evidence Item 2: Steric Parameter Differentiation – OMpe vs. OtBu, OMe, and OBzl Side-Chain Esters

The OMpe (O-3-methylpent-3-yl) group is a tertiary alkyl ester featuring a quaternary α-carbon bearing two ethyl substituents and one methyl group, creating significantly greater steric bulk around the β-carbonyl than the tertiary-butyl (OtBu, C(CH₃)₃), methyl (OMe), or benzyl (OBzl) esters. Karlström and Undén (1996) systematically evaluated a panel of β-alkyl esters of Boc-aspartic acid for resistance to 20% piperidine treatment over 10 h and demonstrated that bulky, acyclic, aliphatic protecting groups—particularly the 2,4-dimethyl-3-pentyl ester—were 'several-fold' more resistant to aspartimide formation than comparably rigid cyclic alkyl esters [1]. The OMpe ester (3-methylpent-3-yl) emerged as the optimal balance of steric protection and synthetic accessibility and was subsequently commercialized as Fmoc-Asp(OMpe)-OH [2]. The hierarchy of aspartimide formation propensity established by Mergler et al. (2005) is: ODie > OMpe > OtBu > O-1-adamantyl ≈ trityl-based >> OBzl ≈ OAll [3]. This places Z-Asp-OMPe in a clearly defined intermediate position: substantially more protective than Z-Asp-OtBu, less protective than the newest-generation OBno and OEpe esters, but synthetically more accessible and cost-effective than these ultra-bulky alternatives.

protecting group design steric hindrance structure-activity relationship

Evidence Item 3: Orthogonal Deprotection Compatibility – Z/OMPe vs. Fmoc/OMPe for Solution-Phase and Hybrid Strategies

Z-Asp-OMPe offers a unique orthogonal protection scheme not available from Fmoc-Asp(OMpe)-OH: the Z (Cbz) group is removable by catalytic hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH, TFA), conditions that leave the OMpe ester intact, whereas the Fmoc group requires basic conditions (piperidine, morpholine, DBU) that are precisely the conditions that trigger aspartimide formation [1]. This orthogonal compatibility makes Z-Asp-OMPe particularly suited for solution-phase peptide segment condensation strategies and for hybrid approaches where a Z-protected aspartic acid building block is incorporated into a peptide chain that will subsequently undergo Fmoc-SPPS elongation [2]. In contrast, Fmoc-Asp(OMpe)-OH, while extensively validated in SPPS, cannot be used in Boc-chemistry SPPS (which requires TFA-labile side-chain protection) or in solution-phase syntheses employing hydrogenolytic Z-deprotection steps. Z-Asp-OMPe thus fills a distinct procurement niche: an aspartimide-resistant building block for Z-chemistry protocols where Fmoc-Asp(OMpe)-OH is chemically incompatible [3].

orthogonal protection solution-phase peptide synthesis hybrid SPPS

Evidence Item 4: Chiral Integrity – Comparative D-Aspartate Formation with OMpe vs. OtBu Protection

Aspartimide intermediates are chirally labile; ring-opening can generate both L- and D-aspartyl peptides that are essentially impossible to separate from the target peptide due to identical mass and near-identical chromatographic behavior [1]. In the scorpion toxin II model system, peptides prepared with Fmoc-Asp(OMpe)-OH exhibited approximately 0.49% D-aspartate formation, compared with markedly higher D-Asp levels for peptides prepared with Fmoc-Asp(OtBu)-OH under identical extended piperidine treatment conditions . While the newest-generation protecting groups (e.g., OBno) reduce D-Asp formation further (to ~0.19%), Z-Asp-OMPe represents a substantial improvement over Z-Asp-OtBu for applications where chiral integrity is critical, such as the manufacture of peptide active pharmaceutical ingredients (APIs) where even sub-percent levels of D-epimer are unacceptable from a regulatory standpoint [2].

epimerization D-aspartate chiral purity

Evidence Item 5: Commercial Availability and Purity Specifications – Z-Asp-OMPe vs. Closest Z-Protected Analogs

Z-Asp-OMPe (CAS 1998701-16-8) is commercially available with a minimum purity specification of 95% (HPLC) from specialty chemical suppliers . Its closest Z-protected analogs—Z-Asp-OtBu (CAS 63327-57-1) and Z-Asp-OMe (CAS 4668-42-2)—are more widely stocked and available at comparable or slightly lower cost, but neither provides the aspartimide suppression capability of the OMpe ester [1]. The Fmoc analog, Fmoc-Asp(OMpe)-OH (CAS 180675-08-5), is available at higher purity grades (≥98% HPLC, ≥99.5% enantiomeric purity) from major suppliers including Sigma-Aldrich/Novabiochem and Iris Biotech, reflecting its longer market history and broader adoption . For procurement decisions, Z-Asp-OMPe occupies a specific niche: it is the only commercially available Z-protected aspartic acid building block featuring the OMpe side-chain ester, making it the sole choice for researchers who require aspartimide resistance within a Z-chemistry workflow. Users should verify lot-specific purity by HPLC and enantiomeric purity by chiral analysis before use in critical syntheses, given the relatively limited number of commercial suppliers for this specific derivative.

procurement specification purity comparison commercial availability

Z-Asp-OMPe Best Application Scenarios: When the Z/OMPe Orthogonal Pair Delivers Determinative Value


Scenario 1: Solution-Phase Synthesis of Aspartimide-Prone Peptide Segments Requiring Z-Deprotection by Hydrogenolysis

When synthesizing peptide segments containing Asp-Gly, Asp-Asn, Asp-Ser, or Asp-Asp motifs via solution-phase chemistry, the Z/OMPe combination allows N-terminal deprotection by catalytic hydrogenolysis (H₂/Pd-C) without exposing the peptide to the basic conditions (piperidine, morpholine, DBU) that drive aspartimide formation [1]. This scenario is common in fragment condensation approaches to medium-sized peptides (15-40 residues) where the target sequence contains one or more aspartimide-sensitive junctions. Z-Asp-OMPe enables the aspartic acid residue to survive multiple hydrogenolytic deprotection cycles with minimal aspartimide accumulation, whereas Z-Asp-OtBu would progressively generate D/L-aspartyl and β-aspartyl contaminants that co-purify with the desired product [2].

Scenario 2: Hybrid Z-Fmoc Peptide Synthesis Strategies Involving Orthogonal Protecting Group Manipulation

In hybrid synthetic strategies where a peptide fragment is assembled using Z-chemistry solution-phase methods and subsequently elongated by Fmoc-SPPS, Z-Asp-OMPe serves as the critical aspartic acid building block for the solution-phase segment. After incorporation and Z-deprotection, the OMpe ester remains intact during the subsequent Fmoc-SPPS cycles and continues to protect against aspartimide formation during repeated piperidine treatments [1]. This scenario is particularly relevant for the synthesis of long peptides (40-80 residues) where convergent fragment condensation is used to overcome the purity limitations of linear SPPS. No other commercially available building block simultaneously provides Z-orthogonal N-protection and OMpe-mediated aspartimide suppression [2].

Scenario 3: Peptide API Process Development Where Catalytic Hydrogenolysis Is Preferred over Basic Fmoc Deprotection

For peptide active pharmaceutical ingredient (API) manufacturing processes that favor catalytic hydrogenolysis for N-deprotection (to avoid secondary amine contaminants from piperidine or DBU), Z-Asp-OMPe is the aspartimide-resistant building block of choice [1]. The Z group is cleaved cleanly under H₂/Pd-C, leaving only volatile by-products (CO₂, toluene), which is advantageous for GMP manufacturing. The OMpe ester is subsequently removed during the final global deprotection step (e.g., TFA cleavage). The approximately 10.5-fold reduction in aspartimide formation compared with OtBu (class-level inference from Fmoc data) translates directly to higher crude peptide purity, reduced preparative HPLC burden, and improved overall yield in the manufacturing process [2].

Scenario 4: Research Applications Requiring Direct Comparison of Z-Protected and Fmoc-Protected Asp(OMpe) Building Blocks

In peptide chemistry methodology studies that systematically compare the performance of Z-chemistry vs. Fmoc-chemistry for aspartimide-prone sequences, Z-Asp-OMPe is the essential Z-chemistry building block that enables a direct, controlled comparison against Fmoc-Asp(OMpe)-OH [1]. Such studies are critical for establishing whether the choice of N-protecting group strategy (Z vs. Fmoc) independently affects aspartimide formation rates when the side-chain protection (OMpe) is held constant. The availability of both Z-Asp-OMPe and Fmoc-Asp(OMpe)-OH from commercial sources enables these controlled experiments that inform rational synthetic route selection [2].

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